2-Chloro-4-hydroxybenzohydrazide
Description
2-Chloro-4-hydroxybenzohydrazide is a benzohydrazide derivative characterized by a chloro (-Cl) substituent at the 2-position and a hydroxyl (-OH) group at the 4-position of the benzene ring. This compound is synthesized via condensation reactions, such as the reaction between 2-hydroxy-4-methoxybenzaldehyde and 2-chlorobenzohydrazide in methanol under ambient conditions . The presence of both electron-withdrawing (Cl) and electron-donating (OH) groups on the aromatic ring imparts unique electronic and steric properties, making it a versatile intermediate in organic synthesis and pharmaceutical research. Its structure facilitates intramolecular hydrogen bonding (O–H···N), which stabilizes the molecule and influences its reactivity .
Properties
IUPAC Name |
2-chloro-4-hydroxybenzohydrazide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7ClN2O2/c8-6-3-4(11)1-2-5(6)7(12)10-9/h1-3,11H,9H2,(H,10,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSXAXECOHNROJB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1O)Cl)C(=O)NN | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.59 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Chloro-4-hydroxybenzohydrazide can be synthesized through a condensation reaction between 2-chloro-4-hydroxybenzaldehyde and hydrazine hydrate. The reaction typically involves refluxing the reactants in an appropriate solvent, such as ethanol, under acidic conditions to facilitate the formation of the hydrazide bond .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves large-scale synthesis using similar condensation reactions. The process may be optimized for higher yields and purity by adjusting reaction parameters such as temperature, solvent, and catalyst concentration.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-4-hydroxybenzohydrazide undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding quinones.
Reduction: The hydrazide group can be reduced to form amines.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN3) or thiourea.
Major Products Formed
Oxidation: Quinones and related compounds.
Reduction: Amines and hydrazines.
Substitution: Various substituted benzohydrazides depending on the nucleophile used.
Scientific Research Applications
2-Chloro-4-hydroxybenzohydrazide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It serves as a building block for the development of bioactive compounds, including potential pharmaceuticals.
Medicine: Research has explored its potential as an antimicrobial and anticancer agent.
Industry: It is used in the production of dyes, agrochemicals, and other industrial chemicals
Mechanism of Action
The mechanism of action of 2-chloro-4-hydroxybenzohydrazide involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes or interfere with cellular processes by binding to active sites or altering protein structures. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following comparison focuses on structurally related benzohydrazides and derivatives, highlighting differences in substituents, physicochemical properties, and applications.
Structural Analogues
a) 3-Chloro-N'-(2-hydroxy-4-pentadecylbenzylidene)benzothiophene-2-carbohydrazide
- Structure : Replaces the benzene ring with a benzothiophene core and introduces a long pentadecyl chain at the 4-position.
- Synthesis: Condensation of 2-hydroxy-4-pentadecylbenzaldehyde with 3-chloro-benzothiophene-2-carbohydrazide in ethanol/acetic acid .
- The bulky pentadecyl chain improves lipophilicity, which may enhance membrane permeability in biological systems .
b) (E)-4-Amino-N-(2-hydroxy-5-methyl-benzylidene)benzohydrazide
- Structure: Features an amino (-NH₂) group at the 4-position and a methyl (-CH₃) group at the 5-position of the benzylidene ring.
- Properties: The amino group increases basicity and hydrogen-bonding capacity, while the methyl group adds steric hindrance.
- Applications: Studied for antimicrobial activity due to the amino group’s interaction with bacterial enzymes .
c) 2-[(4-Chlorobenzyl)oxy]-N′-{(E)-[3-(4-fluorophenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}benzohydrazide
- Structure : Incorporates a pyrazole ring with fluorophenyl and phenyl substituents, linked via a methylene bridge.
- Key Features: The fluorophenyl group enhances electronegativity, influencing binding affinity in receptor-ligand interactions.
Physicochemical Properties
Spectral and Crystallographic Data
- This compound :
- 3-Chloro-N'-(...benzothiophene...) :
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
